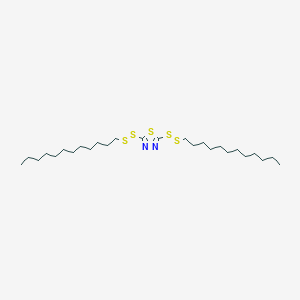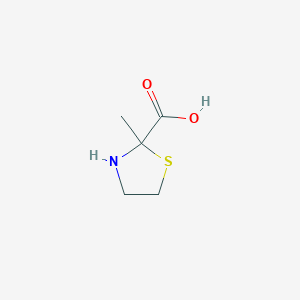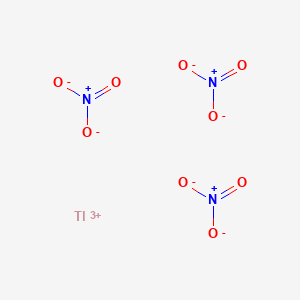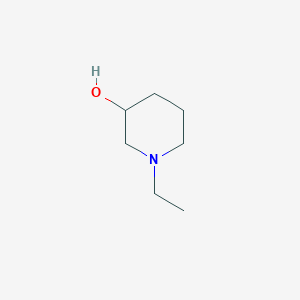
Americium-241
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Americium-241 is a radioactive element that belongs to the actinide series of elements. It was first discovered in 1944 by Glenn T. Seaborg, Ralph A. James, and Albert Ghiorso. Americium-241 is a synthetic element that is created by bombarding plutonium-239 with neutrons in a nuclear reactor. It is widely used in scientific research applications due to its unique properties.
Wirkmechanismus
Americium-241 emits alpha particles, which are high-energy particles that can penetrate through skin and clothing. These alpha particles can cause damage to living cells and tissues. The mechanism of action of Americium-241 is based on the ionizing radiation it emits.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Americium-241 are related to its ionizing radiation. It can cause damage to living cells and tissues, leading to radiation sickness and cancer. The effects depend on the dose and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Americium-241 in lab experiments include its high energy output, long half-life, and easy availability. However, its use is limited due to the potential health hazards associated with its ionizing radiation.
Zukünftige Richtungen
There are several future directions for the use of Americium-241 in scientific research. One area of interest is the development of new radiation detectors and imaging techniques. Another area of interest is the study of nuclear reactions and the production of new isotopes for medical and industrial applications. Additionally, there is ongoing research into the safe handling and disposal of radioactive materials, including Americium-241.
In conclusion, Americium-241 is a synthetic element that is widely used in scientific research applications. Its unique properties make it a valuable source of alpha particles for various experiments. However, its ionizing radiation can pose potential health hazards, and its use is limited in lab experiments. Ongoing research is focused on developing new radiation detectors and imaging techniques, studying nuclear reactions, and ensuring the safe handling and disposal of radioactive materials.
Synthesemethoden
The synthesis of Americium-241 involves the bombardment of plutonium-239 with neutrons in a nuclear reactor. The resulting product is then purified to obtain Americium-241. This process is known as neutron capture.
Wissenschaftliche Forschungsanwendungen
Americium-241 is widely used in scientific research applications. It is used as a source of alpha particles for various experiments. It is also used in the calibration of radiation detectors and in the study of nuclear reactions. Americium-241 is also used in the production of neutron sources for research purposes.
Eigenschaften
CAS-Nummer |
14596-10-2 |
|---|---|
Produktname |
Americium-241 |
Molekularformel |
Am |
Molekulargewicht |
241.05683 g/mol |
IUPAC-Name |
americium-241 |
InChI |
InChI=1S/Am/i1-2 |
InChI-Schlüssel |
LXQXZNRPTYVCNG-YPZZEJLDSA-N |
Isomerische SMILES |
[241Am] |
SMILES |
[Am] |
Kanonische SMILES |
[Am] |
Andere CAS-Nummern |
86954-36-1 |
Synonyme |
241Am radioisotope Am-241 radioisotope Americium-241 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)









![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)


